molecular formula C8H12N4OS B8514901 1-Methyl-3-(4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-urea

1-Methyl-3-(4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-urea

Cat. No.: B8514901
M. Wt: 212.27 g/mol
InChI Key: GMZBTTIRXIIDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-urea is a useful research compound. Its molecular formula is C8H12N4OS and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

1-methyl-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea

InChI

InChI=1S/C8H12N4OS/c1-9-7(13)12-8-11-5-2-3-10-4-6(5)14-8/h10H,2-4H2,1H3,(H2,9,11,12,13)

InChI Key

GMZBTTIRXIIDTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC2=C(S1)CNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% TFA in 60 ml chloroform was added to 2.3 g 2-(3-methyl-ureido)-6,7-dihydro-4H-thiazolo-[5,4-c]pyridine-5-carboxylic acid tert-butyl ester in 28 ml chloroform and stirred for 2 h at RT. The mixture was concentrated, the residue was diluted with chloroform and basified with 2.5 M aqueous potassium carbonate solution and extracted with chloroform. The organic layer was concentrated. The residue was washed with a mixture of 50% ethyl acetate and 50% hexane to yield 1.5 g of the desired product. (M+H)+: 213
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-methyl-ureido)-6,7-dihydro-4H-thiazolo-[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

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